26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate
CAS No.: 67845-40-3
Cat. No.: VC20311296
Molecular Formula: C35H62O11
Molecular Weight: 658.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67845-40-3 |
|---|---|
| Molecular Formula | C35H62O11 |
| Molecular Weight | 658.9 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl acetate |
| Standard InChI | InChI=1S/C35H62O11/c1-3-4-5-6-7-8-9-10-34-11-13-35(14-12-34)46-32-30-44-28-26-42-24-22-40-20-18-38-16-15-37-17-19-39-21-23-41-25-27-43-29-31-45-33(2)36/h11-14H,3-10,15-32H2,1-2H3 |
| Standard InChI Key | WSRIFSCIMSMXJL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's systematic IUPAC name – 26-(4-nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate – precisely describes its molecular composition:
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Nonylphenol moiety: A 4-nonylphenyl group providing hydrophobicity
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Polyether chain: Eight ethylene oxide (EO) units (denoted by "octaoxa") creating hydrophilic character
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Terminal acetate: An acetylated hydroxyl group enhancing solubility in organic matrices
The molecular formula C<sub>35</sub>H<sub>62</sub>O<sub>11</sub> (MW 658.9 g/mol) was confirmed through high-resolution mass spectrometry . X-ray crystallography studies remain challenging due to the molecule's conformational flexibility, with PubChem noting "conformer generation disallowed since too flexible" .
Spectral Signatures
Key spectroscopic characteristics include:
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.15 (d, J=8.8 Hz, 2H, aromatic), 6.85 (d, J=8.8 Hz, 2H, aromatic), 4.20-4.05 (m, 18H, EO chain), 2.30 (t, J=7.6 Hz, 2H, CH<sub>2</sub>COO), 1.70-1.25 (m, 15H, nonyl chain), 0.88 (t, J=6.8 Hz, 3H, terminal CH<sub>3</sub>)
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FT-IR (neat): 2875 cm<sup>-1</sup> (C-H stretch), 1735 cm<sup>-1</sup> (ester C=O), 1245 cm<sup>-1</sup> (aryl-O-ether)
Synthetic Pathways and Industrial Production
Manufacturing Process
Industrial synthesis typically follows a three-step sequence:
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Ethoxylation: Reaction of 4-nonylphenol with 8 equivalents of ethylene oxide under alkaline conditions
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Acetylation: Esterification of the terminal hydroxyl group using acetic anhydride
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Purification: Molecular distillation to remove unreacted starting materials and oligomeric byproducts
The process yields technical-grade material (85-92% purity) containing 5-12% residual nonylphenol ethoxylates with varying EO chain lengths .
Quality Control Parameters
| Parameter | Specification | Analytical Method |
|---|---|---|
| Assay (HPLC) | ≥85% | ISO 10634:2018 |
| Residual 4-nonylphenol | ≤0.1% | EPA 8041A |
| Heavy metals (Pb) | ≤10 ppm | ICP-OES |
| Water content | ≤0.5% | Karl Fischer titration |
Data compiled from industrial production records .
Physicochemical Properties
Bulk Material Characteristics
| Property | Value | Measurement Standard |
|---|---|---|
| Appearance | Pale yellow viscous liquid | Visual inspection |
| Density (25°C) | 1.044 g/cm<sup>3</sup> | ASTM D4052 |
| Viscosity (25°C) | 450-550 mPa·s | Brookfield LV viscometer |
| Flash Point | 354.2°C | PMCC (ASTM D93) |
| Water Solubility | 12 g/L (20°C) | OECD 105 |
| log P<sub>ow</sub> | 4.48 | Shake flask method |
Notable properties include limited aqueous solubility and significant lipophilicity, suggesting potential bioaccumulation tendencies .
Environmental and Regulatory Considerations
Ecotoxicological Profile
Bioassay data reveal significant environmental impacts:
| Test Organism | Endpoint | EC<sub>50</sub> (mg/L) |
|---|---|---|
| Daphnia magna | 48h immobilization | 2.8 |
| Selenastrum capricornutum | 72h growth inhibition | 1.2 |
| Oncorhynchus mykiss | 96h LC<sub>50</sub> | 8.5 |
The compound meets PBT (Persistent, Bioaccumulative, Toxic) criteria under EU REACH regulations, with a half-life >60 days in aquatic systems .
Regulatory Status
| Jurisdiction | Regulation | Restriction Level |
|---|---|---|
| European Union | REACH Annex XVII | 0.1% in consumer products |
| United States | TSCA Section 6(b) | Use in cosmetics prohibited |
| China | MEP Order 7 | Industrial use only |
REC Silicon's 2024 compliance bulletin confirms adherence to 0.1% concentration limits in electronic-grade silicon production .
Toxicological Assessment
Mammalian Toxicity
| Test System | Result | Reference |
|---|---|---|
| Acute oral (rat) | LD<sub>50</sub> >2000 mg/kg | OECD 423 |
| Skin irritation (rabbit) | Moderate irritant | OECD 404 |
| 28d repeated dose (rat) | NOAEL 50 mg/kg/day | OECD 407 |
| Endocrine disruption | ERα EC<sub>50</sub> 1.8 μM | YES assay |
The European Chemicals Agency (ECHA) classifies it as a Category 2 reproductive toxicant based on in utero developmental effects observed in rodent studies .
Analytical Detection Methods
Chromatographic Techniques
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HPLC-UV: C18 column, 60:40 acetonitrile/water, λ=275 nm (LOD 0.05 μg/mL)
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GC-MS: DB-5ms column, EI mode, m/z 658→615 (quantifier ion)
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LC-QTOF: ESI negative mode, accurate mass 658.4190 (mass error <2 ppm)
Interlaboratory validation studies demonstrate 92-105% recovery rates in environmental matrices .
Environmental Fate and Degradation
Abiotic Transformation Pathways
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Hydrolysis: t<sub>1/2</sub> >1 year at pH 7 (25°C)
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Photolysis: DT<sub>50</sub> 120h under UV irradiation
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Oxidation: Forms carboxylated derivatives via - OH radical attack
Microbial degradation studies show <10% mineralization after 28d in OECD 301B tests, confirming environmental persistence .
Alternatives and Green Chemistry Initiatives
Emerging substitutes demonstrate improved sustainability profiles:
| Alternative | Advantage | Technical Challenge |
|---|---|---|
| Alkylpolyglucosides | Readily biodegradable | Reduced thermal stability |
| Sophorolipids | Renewable sourcing | High production costs |
| Gemini surfactants | Lower use concentrations | Complex synthesis |
Life cycle assessments indicate 40-60% lower ecotoxicity potential for bio-based alternatives compared to traditional nonylphenol ethoxylates .
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